molecular formula C12H16Br2 B1272263 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene CAS No. 35168-64-0

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Cat. No. B1272263
CAS RN: 35168-64-0
M. Wt: 320.06 g/mol
InChI Key: OREPDRBSWICSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is a derivative of benzene where bromomethyl groups are attached to the 1 and 4 positions of the benzene ring, and methyl groups are substituted at the 2, 3, 5, and 6 positions. This structure is a variation of the more general class of bis(bromomethyl)benzenes, which are of interest due to their potential applications in various chemical reactions and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions where bromine atoms are introduced into the molecule. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution, which could be a similar approach for synthesizing the tetramethyl variant of the compound . However, the specific synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal and can reveal the conformation of the molecule in the solid state . For instance, solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations in various crystalline environments, which could imply that the tetramethyl derivative may also exhibit diverse conformations depending on its crystalline state .

Chemical Reactions Analysis

The reactivity of bis(bromomethyl)benzenes can be influenced by the substituents on the benzene ring. For example, the lack of reactivity towards the formation of propellane derivatives was observed for 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which suggests that steric hindrance from the phenyl groups could be a factor . This could be extrapolated to the tetramethyl derivative, where the methyl groups might also affect its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(bromomethyl)benzenes are influenced by their molecular structure. For instance, DFT calculations can predict the preferred arrangement of substituent groups, as seen with the anti arrangement of the bromomethyl groups in 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The solvate structures of this compound also revealed open channels filled by disordered solvent molecules, which could be a characteristic to consider for the tetramethyl derivative in terms of solubility and crystal packing .

Scientific Research Applications

Catalytic Applications

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene has been utilized in the synthesis of mono-, bis-, and tris-imidazolinium salts, which were applied as in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. These reactions are crucial in the formation of carbon-carbon bonds in organic chemistry (Türkmen, Can, & Çetinkaya, 2009).

Synthesis of Complex Molecules

This compound was used in synthesizing a Rhodium(II) complex with a two-legged piano-stool geometry. This study explored the structural and electronic properties of the complex, contributing to in-depth knowledge in organometallic chemistry (Dixon et al., 2003).

Solvate Formation

In another study, the solvates of a closely related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, were obtained, and their crystal structures were analyzed. This research offers insights into the molecular structures and interactions in crystalline environments (Szlachcic, Migda, & Stadnicka, 2007).

Polymer Synthesis

The compound has been used as a bifunctional initiator in the synthesis of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains. This application demonstrates its utility in creating novel polymers with specific properties (Cianga, Hepuzer, & Yagcı, 2002).

properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPDRBSWICSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CBr)C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188662
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

CAS RN

35168-64-0
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35168-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(bromomethyl)durene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(BROMOMETHYL)DURENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WNT366CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Reactant of Route 2
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Citations

For This Compound
112
Citations
QX Liu, ZX Zhao, XJ Zhao, Y Bi, J Yu, XG Wang - CrystEngComm, 2014 - pubs.rsc.org
Reaction of ligands (L or LA) with metal salts affords six new metal complexes {[Mn(L)3](ClO4)2}n (1), [Cu(L)(SO4)(H2O)]·1.5H2O (2), [Co(L)(LA)(CH3OH)2]·2CH3OH (3), [Co(L)(DMF)(…
Number of citations: 3 pubs.rsc.org
W Song, M Zhao, Y Zhu, J Gao, Y Zhao - … für Kristallographie-New …, 2022 - degruyter.com
Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 0 www.degruyter.com
A Schaate, S Klingelhöfer, P Behrens… - Crystal Growth and …, 2008 - ACS Publications
Two new coordination polymers, [Zn(bdc)(bimx)]·1.5H 2 O (1) and [Zn 2 (bdc) 2 (bimx)]·(H 2 bdc) (2) (H 2 bdc = 1,4-benzenedicarboxylic acid, bimx = 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-…
Number of citations: 78 pubs.acs.org
H Tuerkmen, R Can, B Cetinkaya - Applied Organometallic …, 2009 - Wiley Online Library
The 1,5,6,7,8,8a‐hexahydroimidazo[1,5‐a]pyridine, 3, was quaternized with 2‐(bromomethyl‐1,3,5‐trimethylbenzene, 1,4‐bis(bromomethyl)‐2,3,5,6‐tetramethylbenzene, 2,4‐bis(…
Number of citations: 9 onlinelibrary.wiley.com
Q Zhang, L He, JM Liu, W Wang, J Zhang… - Dalton Transactions, 2010 - pubs.rsc.org
M2L2 type metallacyclic complexes, [Pd2(L1)2Cl4]·1.5CH2Cl2 (1), [Pd2(L1)2Cl4]·2CHCl3 (2), [Pd2(L2)2Cl4]·2CH2Cl2·2CH3CN (3), [Pd2(L2)2Cl4]·2CHCl3·2CH3CN (4) and [Pd2(L3)…
Number of citations: 26 pubs.rsc.org
Y Mu, G Han, S Ji, H Hou, Y Fan - CrystEngComm, 2011 - pubs.rsc.org
Four new coordination polymers, namely, {[Cd(btmx)(BTEC)0.5(H2O)]·H2O}n (1), {[Cd(btmx)1.5(1,2,4-HBTC)]·(H2O)2}n (2), {[Co(btmx)(HBTC)]·2H2O}n (3) and [Co(btmx)(1,4-BDC)]n (4) …
Number of citations: 72 pubs.rsc.org
QX Liu, ZL Hu, SC Yu, ZX Zhao, DC Wei, HL Li - ACS omega, 2018 - ACS Publications
Four bis-benzimidazolium salts, 1,4-bis[1′-(N-R-benzimidazoliumyl)methyl]-2,3,5,6-tetramethylbenzene 2X – (L 1 H 2 ·(PF 6 ) 2 : R = ethyl, X = PF 6 ; L 2 H 2 ·Br 2 : R = picolyl, X = Br; L …
Number of citations: 23 pubs.acs.org
CY Su, YP Cai, CL Chen, MD Smith… - Journal of the …, 2003 - ACS Publications
Three angular ditopic ligands (1,3-bis(benzimidazol-1-ylmethyl)-4,6-dimethylbenzene L 1 , 1,3-bis(benzimidazol-1-ylmethyl)-2,4,6-trimethylbenzene L 2 , and 1,4-bis(benzimidazol-1-…
Number of citations: 484 pubs.acs.org
S Kusumoto, Y Atoini, S Masuda, JY Kim… - Inorganic …, 2022 - ACS Publications
Zwitterionic and Anionic Polycarboxylates as Coligands in Uranyl Ion Complexes, and Their Influence on Periodicity and Topology | Inorganic Chemistry ACS ACS Publications C&EN …
Number of citations: 10 pubs.acs.org
HV Babu, B Srinivas, KP KUMAR NAIK… - Journal of Chemical …, 2015 - Springer
Synthesis of phosphorus containing polyethers and their lithium-ion conductivities for the potential use as solid polymer electrolyte (SPE) in high-energy density lithium-ion batteries …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.